molecular formula C15H14N2O B1443386 4-[3-(Dimethylamino)phenoxy]benzonitrile CAS No. 1307474-16-3

4-[3-(Dimethylamino)phenoxy]benzonitrile

Cat. No. B1443386
M. Wt: 238.28 g/mol
InChI Key: QTNGTUOZQATMFC-UHFFFAOYSA-N
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Description

4-[3-(Dimethylamino)phenoxy]benzonitrile is a synthetic organic compound with the molecular weight of 238.29 . It is recognized for its potential in biomedical research.


Molecular Structure Analysis

The molecular structure of 4-[3-(Dimethylamino)phenoxy]benzonitrile is represented by the InChI code: 1S/C15H14N2O/c1-17(2)13-4-3-5-15(10-13)18-14-8-6-12(11-16)7-9-14/h3-10H,1-2H3 .

Scientific Research Applications

Nonadiabatic Relaxation Dynamics

4-(N,N-Dimethylamino)benzonitrile (DMABN) is primarily recognized for its dual fluorescence. The relaxation dynamics post-photoexcitation to the S2 state have been a subject of extensive study. Notably, the internal conversion from S2 to S1 state occurs rapidly, within an average of 8.5 fs, without significant torsion of the dimethylamino group relative to the aromatic ring. This conversion is primarily influenced by the skeletal deformation modes of the aromatic ring and the stretching of the ring-dimethylamino nitrogen bond, leading to a non-twisted or slightly twisted locally excited structure. These findings offer a fresh perspective on previous time-resolved experiments (Kochman et al., 2015).

Multimode Charge-Transfer Dynamics

DMABN's charge-transfer (CT) dynamics have been deeply explored using ultraviolet femtosecond stimulated Raman spectroscopy (FSRS). The studies reveal intricate dynamics with specific time constants associated with transitions between various excited states. The FSRS spectra highlight the dynamics along critical vibrational coordinates, contributing to our understanding of the CT process and the structural and hydrogen bonding changes occurring during the molecule's relaxation within the CT state potential energy surface (Rhinehart, Challa, & McCamant, 2012).

Photodynamic Therapy Applications

Derivatives of DMABN bearing 2-[3-(dimethylamino)phenoxy]ethanol substituents have been synthesized, leading to the creation of water-soluble quaternized products. These compounds exhibit excellent solubility in both organic and aqueous solutions, making them particularly useful for cancer treatment via photodynamic therapy. The photophysical and photochemical properties of these synthesized compounds have been extensively investigated, underscoring their potential in therapeutic applications (Çakır, Çakır, Bıyıklıoğlu, Durmuş, & Kantekin, 2013).

Vibrational Analysis and Spectra

Extensive vibrational analysis of DMABN has been conducted through infrared and Raman spectra studies. The strong interaction between the dimethylamino group and the benzene ring is reflected in the empirical and quantum-chemical force fields, providing insights into the vibrational characteristics of the molecule (Okamoto, Inishi, Nakamura, Kohtani, & Nakagaki, 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-[3-(dimethylamino)phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-17(2)13-4-3-5-15(10-13)18-14-8-6-12(11-16)7-9-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNGTUOZQATMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Dimethylamino)phenoxy]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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